Steviolmonoside
Description
Contextualization of Glucosilsteviol within Natural Product Chemistry
Within natural product chemistry, Glucosilsteviol is classified as a secondary metabolite produced by the Stevia rebaudiana plant. Natural product chemistry focuses on the isolation, characterization, structural elucidation, and synthesis of organic compounds derived from natural sources, as well as the evaluation of their biological activities wikipedia.orgthegoodscentscompany.comwikidata.orgwikidata.org. Glucosilsteviol, along with other steviol (B1681142) glycosides such as stevioside (B1681144), rebaudioside A, and steviolbioside (B1681143), are prime examples of natural products that have garnered significant attention due to their distinct properties atamanchemicals.comnih.gov. Their presence in Stevia makes the plant a key subject of research in the discovery and study of plant-derived compounds wikidata.orgwikidata.org.
Historical Perspectives on Glucosilsteviol Research
Research into the chemical constituents of Stevia rebaudiana has a history spanning several decades. Early investigations focused on identifying the compounds responsible for the plant's intense sweetness. This led to the isolation and structural determination of the major sweetening glycosides. Over time, research expanded to explore the individual properties of these glycosides, including less abundant ones like Glucosilsteviol atamanchemicals.comnih.gov. Historical studies laid the groundwork for understanding the basic chemistry of these compounds and their presence in Stevia leaves atamanchemicals.com. The enzymatic hydrolysis of stevioside, a major glycoside, to produce steviol and other derivatives, including those structurally related to Glucosilsteviol, has also been a subject of historical research fishersci.ca.
Current Research Landscape and Academic Significance of Glucosilsteviol
The current research landscape concerning Glucosilsteviol continues to evolve, building upon earlier findings. While stevioside and rebaudioside A have historically received more attention due to their higher abundance and sweetness intensity, research interest in the properties of minor steviol glycosides, including Glucosilsteviol, persists. Current academic research explores various aspects, such as the potential biological activities of Glucosilsteviol and its related steviol derivatives beyond their sweetening properties nih.govnih.gov. Studies have indicated that compounds like steviol, isosteviol (B191626), and Glucosilsteviol can influence glucose production and inhibit oxygen uptake in research settings nih.govnih.gov. Furthermore, the synthesis of steviol derivatives for potential applications in medicinal chemistry remains an active area of investigation, highlighting the academic significance of these natural product scaffolds fishersci.canih.gov. The study of Glucosilsteviol contributes to the broader understanding of the diverse array of compounds present in Stevia and their potential utility.
Detailed quantitative data specifically on the chemical properties or research findings of Glucosilsteviol suitable for comprehensive data tables was not extensively available within the scope of the conducted search, particularly without including information on dosage or safety profiles. Research findings primarily describe biological effects qualitatively or in comparison to other steviol glycosides.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,4S,5R,9S,10R,13S)-5,9-dimethyl-14-methylidene-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O8/c1-14-11-25-9-5-16-23(2,7-4-8-24(16,3)22(31)32)17(25)6-10-26(14,13-25)34-21-20(30)19(29)18(28)15(12-27)33-21/h15-21,27-30H,1,4-13H2,2-3H3,(H,31,32)/t15-,16+,17+,18-,19+,20-,21+,23-,24-,25-,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIDJGUAAUSPMG-CULFPKEHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)O)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60129-60-4 | |
| Record name | Steviolmonoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60129-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glucosilsteviol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060129604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | STEVIOLMONOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQY53Y3B5S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity and Pharmacological Mechanisms of Glucosilsteviol
In Vitro Investigations of Glucosilsteviol's Cellular Responses
In vitro and ex vivo studies have provided insights into the direct effects of glucosilsteviol at the cellular level, particularly concerning glucose metabolism and cellular respiration in specific tissues.
Steviolmonoside (Glucosilsteviol), along with steviol (B1681142) and isosteviol (B191626), has been shown to decrease glucose production and inhibit oxygen uptake in isolated rat renal cortical tubules. medchemexpress.commedchemexpress.comresearchgate.netresearchgate.netresearchgate.net This effect was observed in studies investigating the impact of steviol and its structural analogues on glucose production and oxygen uptake in these renal tubules. medchemexpress.com Notably, the sweetening glycoside stevioside (B1681144) and steviolbioside (B1681143) did not produce this effect on gluconeogenesis and oxygen uptake in these studies. researchgate.netresearchgate.netresearchgate.net
Enzyme Interaction Studies of Glucosilsteviol
Studies have investigated the interaction of glucosilsteviol with specific enzymes. Glucosilsteviol can act as a sugar acceptor in enzymatic reactions involving UDP-glucosyltransferases (UGTs). ebi.ac.uk Specifically, UGT76G1 catalyzes the β (1-3) addition of glucose to steviol glycosides, and this enzyme is able to transfer glucose to multiple steviol substrates, including this compound (glucosilsteviol). ebi.ac.uk An in vitro glucosyltransferase activity enzyme assay using (14)C-UDP-glucose as the donor demonstrated that recombinant enzymes produced labelled products when this compound was used as a sugar acceptor. ebi.ac.uk The reaction products glucosylated from steviol-13-O-glucopyranoside (this compound) were identified as steviolbioside. researchgate.net This indicates that glucosilsteviol serves as an intermediate substrate in the biosynthetic pathway of more complex steviol glycosides like stevioside and rebaudioside A. researchgate.netebi.ac.uk
| Substrate (Sugar Acceptor) | Enzyme/Context | Product (if applicable) | Effect/Interaction | Source |
| Glucosilsteviol (this compound) | UDP-glucosyltransferases (UGTs), UGT76G1 | Steviolbioside | Acts as a sugar acceptor for glucosylation. researchgate.netebi.ac.uk | researchgate.netebi.ac.uk |
Receptor Binding and Activation Profiles
Information specifically detailing the receptor binding and activation profiles of glucosilsteviol was not extensively available in the provided search results. While studies discuss receptor binding and activation in the context of other steviol glycosides, such as the interaction of steviol rebaudiosides with the human sweet taste receptor (T1R2/T1R3) nih.gov, or the general mechanisms of G protein-coupled receptor activation frontiersin.orgwikipedia.orgbiorxiv.org, specific data on glucosilsteviol's direct binding to and activation of biological receptors were not found.
In Vivo Studies of Glucosilsteviol's Biological Impact
Comprehensive in vivo studies specifically detailing the systemic biological impact and organ-specific physiological responses to the administration of glucosilsteviol were not a primary focus of the provided search results. Much of the in vivo research discussed in the results pertains to other steviol glycosides like stevioside, which has demonstrated antihyperglycemic and hypotensive effects in animal and human studies. researchgate.netrain-tree.comgoogle.comresearchgate.net
Organ-Specific Physiological Responses to Glucosilsteviol
The most relevant findings regarding organ-specific responses of glucosilsteviol come from the ex vivo studies on isolated rat renal cortical tubules, where it was shown to decrease glucose production and inhibit oxygen uptake. medchemexpress.commedchemexpress.comresearchgate.netresearchgate.netresearchgate.net These findings suggest a potential direct effect on kidney tubule function related to glucose metabolism and respiration. However, detailed in vivo studies specifically examining the physiological responses of various organs to glucosilsteviol administration were not found in the provided literature. researchgate.netmdpi.complos.orgnih.gov
Elucidation of Glucosilsteviol's Molecular Mechanisms of Action
The molecular mechanisms underlying the biological effects of Glucosilsteviol are an active area of research. Studies on Glucosilsteviol and related steviol glycosides have begun to shed light on how these compounds exert their influence within biological systems, particularly concerning glucose regulation and cellular processes.
Glucosilsteviol has been shown to decrease glucose production and inhibit oxygen uptake in rat renal cortical tubules thegoodscentscompany.comthegoodscentscompany.comuni.lu. This suggests a direct impact on cellular metabolic processes involved in glucose homeostasis within the kidney. While the precise molecular steps for Glucosilsteviol are still being elucidated, research on other steviol glycosides provides insights into potential shared mechanisms.
Signaling Pathway Interventions
Investigations into the molecular mechanisms of steviol glycosides have identified interactions with several key signaling pathways. While direct evidence for Glucosilsteviol's specific impact on all these pathways is still developing, studies on related compounds like stevioside and steviol offer valuable insights.
Stevioside, a closely related steviol glycoside, has been demonstrated to modulate the NF-κB signaling pathway wikipedia.orgatamanchemicals.com. The NF-κB pathway plays a critical role in inflammatory and immune responses. Stevioside's interference with this pathway suggests a potential anti-inflammatory mechanism atamanchemicals.com. Furthermore, studies have indicated that steviol and rebaudioside A can potentiate the activity of TRPM5, a cation channel involved in taste perception and glucose-induced insulin (B600854) secretion wikidata.orgfrontiersin.org. This potentiation of TRPM5 activity by certain steviol glycosides highlights a potential mechanism by which they might influence insulin release and glucose homeostasis. Isosteviol, another derivative, has been shown to improve glucose homeostasis and increase insulin sensitivity, implying its involvement in relevant metabolic signaling cascades wikipedia.org.
While these findings primarily pertain to stevioside, steviol, and rebaudioside A, the structural similarities among steviol glycosides suggest that Glucosilsteviol may also interact with some of these or related signaling pathways, contributing to its observed biological activities.
Gene Expression and Protein Regulation by Glucosilsteviol
The biological effects of steviol glycosides, including Glucosilsteviol, can be mediated through the modulation of gene expression and protein regulation. Research has provided evidence of how these compounds can influence the levels of specific proteins and the transcription of relevant genes.
Stevioside has been shown to suppress the expression of the PEPCK (Phosphoenolpyruvate carboxykinase) gene in diabetic rats wikipedia.org. PEPCK is a key enzyme involved in gluconeogenesis, the process of glucose production in the liver. The suppression of PEPCK gene expression by stevioside leads to a decrease in plasma glucose levels wikipedia.org. This demonstrates a mechanism by which steviol glycosides can directly impact glucose metabolism at the transcriptional level.
Another example of protein regulation is observed with steviol, which has been found to slow renal cyst growth by reducing the expression of Aquaporin-2 (AQP2) and promoting its degradation uni.lu. AQP2 is a water channel protein, and its regulation by steviol suggests a mechanism impacting water balance and kidney function.
While direct studies on Glucosilsteviol's effects on specific gene and protein targets are less extensive than those for stevioside or steviol, its role in decreasing glucose production in renal tubules thegoodscentscompany.comthegoodscentscompany.comuni.lu implies an influence on the enzymes and transporters involved in this process, which are regulated at the gene and protein levels. The biosynthesis of steviol glycosides itself involves the regulation of genes encoding enzymes like UDP-glycosyltransferases (UGTs), copalyl diphosphate (B83284) synthase (CPPS), and kaurene synthase (KS), highlighting the intricate genetic control within the plant system that produces these compounds guidetopharmacology.orgnih.gov.
Cellular Homeostasis Perturbations
Glucosilsteviol and other steviol glycosides can influence cellular homeostasis, the maintenance of a stable internal cellular environment. This is evident in their effects on metabolic processes and potentially in how cells respond to stress.
The observed decrease in glucose production and inhibition of oxygen uptake in rat renal cortical tubules by Glucosilsteviol thegoodscentscompany.comthegoodscentscompany.comuni.lu directly reflects an impact on cellular metabolic homeostasis. By altering these fundamental processes, Glucosilsteviol can influence the energy balance and substrate availability within these cells.
In a broader context, steviol glycosides are synthesized in Stevia plants, and their levels can be influenced by environmental factors such as drought stress nih.gov. An increase in steviol glycoside content, including this compound, in plant sap under drought conditions has been suggested as a mechanism for the plant to adapt to water stress and maintain cellular integrity nih.gov. This implies a role for these compounds in maintaining cellular homeostasis under challenging environmental conditions in plants, potentially through influencing osmotic potential or other protective mechanisms.
While research on the direct impact of Glucosilsteviol on cellular homeostasis in mammalian systems is ongoing, the effects on glucose metabolism and oxygen uptake point towards a perturbation of metabolic equilibrium. Further research is needed to fully understand the extent and implications of Glucosilsteviol's influence on various aspects of cellular homeostasis in different biological contexts.
Metabolism and Pharmacokinetics of Glucosilsteviol
Metabolic Pathways and Biotransformation of Glucosilsteviol
Steviol (B1681142) glycosides are generally not metabolized by human digestive enzymes in the upper gastrointestinal tract due to their complex structure and high molecular weight researchgate.net. Instead, they pass largely intact to the colon. In the lower gastrointestinal tract, particularly the colon, gut microbiota play a crucial role in their biotransformation researchgate.netresearchgate.net.
Enzymatic Hydrolysis and Conjugation Pathways
The primary metabolic pathway for steviol glycosides in the colon is enzymatic hydrolysis by bacterial flora, specifically species of the Bacteroides genus researchgate.netresearchgate.net. This process cleaves the glycosidic bonds, releasing the sugar moieties and the aglycone, steviol researchgate.netresearchgate.net.
While glucosilsteviol itself is a monoside (containing one glucose unit attached to steviol), other steviol glycosides with multiple sugar units, such as stevioside (B1681144) and rebaudioside A, are also hydrolyzed to steviol by gut bacteria researchgate.netnih.gov. The released sugar molecules are typically not absorbed and are utilized by the gut microbes researchgate.net.
Following the microbial hydrolysis in the colon, the released steviol can be absorbed researchgate.netresearchgate.net. Once absorbed, steviol undergoes further metabolism in the liver, primarily through conjugation with glucuronic acid researchgate.netnih.gov. This process, mediated by UDP-glucuronosyltransferases (UGTs), results in the formation of steviol glucuronide researchgate.netnih.govnih.gov. Glucuronidation is a common Phase II biotransformation pathway that increases the water solubility of compounds, facilitating their excretion nih.gov.
Metabolite Formation and Subsequent Fate
The main metabolite of steviol glycosides in humans is steviol glucuronide researchgate.netnih.gov. Steviol itself is the aglycone released from the hydrolysis of glucosilsteviol and other steviol glycosides by gut bacteria researchgate.netnih.gov.
While steviol is absorbed, plasma concentrations in humans after oral intake of steviol glycosides tend to remain low, with steviol glucuronide being the primary circulating compound researchgate.net. This suggests rapid and extensive glucuronidation of absorbed steviol in the liver researchgate.net.
Steviol glucuronide is then primarily excreted from the body, predominantly via urine nih.gov. Some excretion may also occur via bile, with subsequent elimination in feces.
Interconnections with Endogenous Metabolic Networks
While the primary metabolic fate of glucosilsteviol and other steviol glycosides involves microbial hydrolysis and subsequent steviol glucuronidation, research has also explored potential interactions with endogenous metabolic processes.
Studies have indicated that steviol, the aglycone of glucosilsteviol, can influence glucose metabolism. For instance, steviol has been shown to decrease glucose production and inhibit oxygen uptake in rat renal cortical tubules medchemexpress.com. However, the sweetening compounds stevioside and steviolbioside (B1681143) did not exhibit the same effects on gluconeogenesis and oxygen uptake researchgate.net. Glucosilsteviol (Steviolmonoside) is also noted as a structural analogue of steviol that decreases glucose production and inhibits oxygen uptake in rat renal cortical tubules medchemexpress.com.
These findings suggest that while the glycosides themselves may not directly impact certain endogenous metabolic pathways, their aglycone, steviol, and potentially glucosilsteviol, might have some influence, particularly on glucose metabolism. Further research is needed to fully elucidate the extent and mechanisms of these interconnections within endogenous metabolic networks.
Absorption and Distribution Dynamics of Glucosilsteviol
The absorption of steviol glycosides, including glucosilsteviol, primarily occurs after their hydrolysis to steviol in the colon researchgate.netresearchgate.net. The parent glycosides are poorly absorbed in the upper gastrointestinal tract due to their size and structure researchgate.netresearchgate.net.
In vitro models of the intestinal barrier have shown that the transport of stevioside and rebaudioside A through cell monolayers is very low, whereas the absorptive transport of steviol is higher researchgate.net. This supports the concept that steviol is the primarily absorbed compound after microbial breakdown of the glycosides researchgate.net.
Once absorbed, steviol is distributed throughout the body. However, detailed studies specifically on the distribution dynamics of glucosilsteviol as an absorbed entity (rather than as a precursor to absorbed steviol) are limited, as the majority of ingested glucosilsteviol is expected to be hydrolyzed in the colon before absorption.
Tissue Distribution Profiles
Pharmacokinetic studies on steviol glycosides generally focus on the distribution of the main circulating metabolite, steviol glucuronide, and to a lesser extent, steviol. Studies in rats have shown that radioactivity from administered radiolabeled stevioside appears in various tissues, including the intestine, liver, and kidneys, after being transformed into steviol by intestinal flora and subsequently absorbed researchgate.net.
While specific tissue distribution profiles for glucosilsteviol itself are not extensively documented due to its limited absorption as the intact glycoside, the distribution of its primary metabolite, steviol glucuronide, would follow typical pharmacokinetic principles for conjugated compounds. Tissue distribution studies are crucial for understanding where a compound and its metabolites accumulate and can be useful for interpreting pharmacological and toxicological findings tga.gov.aufda.govnih.gov.
Biological Barrier Permeability Studies
The permeability of biological barriers to glucosilsteviol is primarily relevant before its hydrolysis in the gut. As a relatively large and hydrophilic molecule due to the attached glucose unit, the permeability of intact glucosilsteviol across biological membranes in the upper gastrointestinal tract is expected to be low researchgate.net.
Studies on the permeability of steviol glycosides across intestinal barriers, often using in vitro models like Caco-2 cells, have demonstrated low permeability for the parent glycosides researchgate.net. In contrast, steviol exhibits higher permeability researchgate.net. This difference in permeability underscores the importance of microbial hydrolysis in the colon for the absorption of the steviol aglycone.
Biological barriers, such as the intestinal epithelium, are selectively permeable structures that regulate the passage of substances mdpi.comnih.govnih.gov. The permeability of a compound across these barriers is influenced by factors such as its size, lipophilicity, and the presence of transporters youtube.comnih.gov. The relatively hydrophilic nature of glucosilsteviol, compared to its aglycone steviol, likely contributes to its lower permeability across lipid-rich biological membranes.
Interactive Data Table: Permeability Across Caco-2 Cells
| Compound | Papp Value (x 10^-6 cm/s) |
| Stevioside | 0.16 researchgate.net |
| Rebaudioside A | 0.11 researchgate.net |
| Steviol (Absorptive) | 38.6 researchgate.net |
| Steviol (Secretory) | 5.32 researchgate.net |
Excretion Routes and Clearance Mechanisms of Glucosilsteviol
The excretion and clearance of glucosilsteviol, a steviol glycoside, are closely linked to its metabolic fate. Research on related steviol glycosides, such as stevioside and rebaudioside A, indicates that these compounds are generally not absorbed intact in the upper gastrointestinal tract. researchgate.net Instead, they are primarily metabolized by the anaerobic bacteria residing in the colon. researchgate.net This microbial metabolism cleaves the glucose moieties, resulting in the formation of steviol, the aglycone. researchgate.net
Following the breakdown by intestinal flora, steviol is absorbed from the colon. researchgate.net Once absorbed, steviol undergoes further metabolism, primarily conjugation, in the liver. These conjugates, such as steviol glucuronide, are more polar and thus more readily excretable.
The primary routes of excretion for steviol and its conjugates are believed to be via the feces and urine. Studies on the excretion characteristics of radiolabelled rebaudioside A and stevioside in rats have shown that radioactivity is recovered in both feces and urine. researchgate.net Fecal excretion represents the unabsorbed portion of the parent glycoside and potentially some metabolites excreted via bile. Urinary excretion accounts for absorbed steviol and its systemic metabolites. msdmanuals.compharmacologyeducation.org
Clearance mechanisms involve the removal of the compound and its metabolites from the systemic circulation. The liver plays a significant role through metabolism and subsequent biliary excretion of conjugates. msdmanuals.comnews-medical.net The kidneys are crucial for the renal excretion of water-soluble compounds, including polar metabolites like glucuronides, which are filtered from the blood in the glomeruli and are not readily reabsorbed in the tubules. msdmanuals.comnews-medical.net Active tubular secretion in the kidneys can also contribute to the elimination of certain substances. msdmanuals.com
While the general pathway involving microbial metabolism to steviol and subsequent excretion of steviol and its conjugates via urine and feces is established for major steviol glycosides, detailed quantitative data specifically on the excretion routes and clearance mechanisms solely for glucosilsteviol is limited in the provided search results. Research findings often focus on the major sweetening glycosides like stevioside and rebaudioside A.
Based on the metabolic pathway shared with other steviol glycosides, it is inferred that glucosilsteviol would similarly be metabolized to steviol by gut bacteria, and the resulting steviol and its conjugates would be the primary species eliminated from the body, predominantly via fecal and renal routes.
| Excretion Route | Primary Form Excreted | Contributing Mechanisms |
| Feces | Unabsorbed glycoside, Steviol metabolites (biliary) | Lack of absorption in upper GI, Biliary excretion researchgate.netmsdmanuals.com |
| Urine | Steviol and its conjugates (e.g., glucuronides) | Glomerular filtration, Tubular secretion msdmanuals.comnews-medical.net |
Toxicological Evaluation of Glucosilsteviol
In Vitro Cytotoxicity and Genotoxicity Assessments
In vitro studies are commonly used as initial assessments to identify potential cytotoxic and genotoxic effects of a substance re-place.bechemsafetypro.com. These tests are performed in controlled laboratory settings using cell cultures or microorganisms chemsafetypro.cominvitrojobs.com.
Cellular Viability and Proliferation Assays
Cellular viability and proliferation assays are in vitro methods used to measure the health and growth rate of cells when exposed to a substance nih.govsigmaaldrich.com. These assays assess parameters such as metabolic activity, membrane integrity, and DNA synthesis to determine if a compound is toxic to cells or inhibits their growth nih.govsigmaaldrich.compromega.com. Common methods include using colorimetric tetrazolium reagents (e.g., MTT, XTT, WST-1), resazurin (B115843) reduction, and assays measuring ATP levels nih.govsigmaaldrich.compromega.combiotium.com.
While specific in vitro cytotoxicity data solely focused on glucosilsteviol is limited in the provided search results, studies on related steviol (B1681142) glycosides and their aglycone, steviol, provide some context. For instance, steviol at concentrations up to 200 µM had no effect on the viability or proliferation of MDCK cells researchgate.net. Cytotoxicity assays are crucial for understanding the direct impact of a substance on cellular health before proceeding to more complex in vivo studies nih.gov.
DNA Damage and Mutagenicity Studies
Genotoxicity studies are designed to detect compounds that can induce damage to genetic material (DNA) chemsafetypro.comeuropa.eu. Mutagenicity is a specific type of genotoxicity that results in permanent transmissible changes to the DNA sequence or structure chemsafetypro.com. A standard battery of genotoxicity tests typically includes in vitro tests using bacteria and mammalian cells chemsafetypro.comeuropa.eunih.gov.
In Vivo Safety and Systemic Toxicity Studies of Glucosilsteviol
In vivo studies are conducted in living organisms, typically animal models, to evaluate the systemic effects and potential toxicity of a substance under more complex biological conditions re-place.benih.gov. These studies provide information on how a substance is absorbed, distributed, metabolized, and excreted, as well as its effects on various organ systems nih.govadmescope.com.
Comprehensive in vivo toxicity studies on steviol glycosides have been conducted, including acute and subacute toxicity assessments nih.govresearchgate.net. These studies have generally indicated a very low toxicity for Stevia and its glycosides researchgate.net. Regulatory evaluations have considered the available in vivo data on steviol glycosides for safety assessments sweeteners.orgeuropa.eu.
Organ Systemic Impact Analysis
Analysis of organ systemic impact involves examining the effects of a substance on the function and histology of various organs and systems in the body following in vivo exposure re-place.be. This helps identify potential target organs for toxicity nih.gov.
Immunotoxicity and Hypersensitivity Mechanisms
Immunotoxicity studies evaluate the potential of a substance to cause adverse effects on the immune system nih.govvivo-science.com. This can include immunosuppression or the induction of hypersensitivity (allergic) reactions nih.govnih.gov. Hypersensitivity reactions can be immune-mediated (requiring prior sensitization) or non-immune-mediated nih.gov.
General reviews on steviol glycosides suggest that allergic reactions seem not to exist researchgate.net. Immunotoxicity assessments are an important part of the toxicological profile of a substance nih.govvivo-science.com.
Reproductive and Developmental Toxicology Mechanisms
Reproductive toxicology studies assess the potential of a substance to interfere with male or female reproductive function, including fertility, mating, gestation, and parturition aragen.comnih.govresearchgate.netcriver.com. Developmental toxicology studies evaluate the potential for a substance to cause adverse effects on the developing organism from conception through puberty, including structural abnormalities, growth retardation, and functional deficits aragen.comnih.govresearchgate.netcriver.com.
Studies on steviol glycosides have included evaluations of fertility and teratogenicity (the ability to cause birth defects) researchgate.net. Reviews have indicated that steviol glycosides are not teratogenic and have no effect on fertility nih.govresearchgate.netrain-tree.com. Regulatory evaluations have concluded that steviol glycosides are not associated with any reproductive or developmental toxicity sweeteners.org. Developmental and reproductive toxicity testing is a standard part of non-clinical safety assessments aragen.comresearchgate.netcriver.com.
Mechanistic Insights into Glucosilsteviol's Adverse Outcome Pathways
Adverse Outcome Pathways (AOPs) provide a structured framework for understanding the sequence of biological events that link a molecular initiating event (MIE) to an adverse outcome at a biological level relevant to risk assessment. nih.govoecd-ilibrary.orgeuropa.euoecd.org While a specific AOP for glucosilsteviol has not been extensively delineated in the search results, insights can be inferred from the known metabolism and the AOPs discussed for related steviol glycosides and steviol.
For glucosilsteviol, as with other steviol glycosides, the primary molecular initiating event relevant to systemic exposure occurs after metabolism by intestinal microflora. The glycosidic bonds are hydrolyzed, releasing steviol. nih.govunits.itscialert.netresearchgate.net Therefore, the MIEs associated with potential toxicity would likely involve the interaction of steviol or its subsequent metabolites with specific biological targets. Studies on steviol and other steviol glycosides have explored potential interactions, such as the stimulation of insulin (B600854) secretion via a direct action on beta cells, which could be considered a molecular interaction, although often discussed in the context of beneficial effects on blood glucose levels. scribd.comresearchgate.netgoogle.com Another area of investigation has been the potential for interaction with cytochrome P450 enzymes, although studies suggest a weak inhibitory effect on CYP3A4 activity for steviol and stevioside (B1681144). brazilianjournals.com.brresearchgate.net
Following the molecular initiating event involving steviol, a series of key events could potentially lead to an adverse outcome. However, the available literature primarily emphasizes the lack of significant toxicity for steviol glycosides, including glucosilsteviol, and their metabolite steviol. nih.govscialert.netresearchgate.neteuropa.euresearchgate.netmdpi.comingentaconnect.com
Despite the general consensus on safety, research has explored potential key events at a cellular level. For instance, studies have investigated the effects of steviol and its derivatives on glucose production and oxygen uptake in isolated rat renal tubules, suggesting potential interactions at the cellular level, although the link to adverse outcomes at higher levels of biological organization was not clearly established in the provided context. researchgate.net Another study explored the potential for stevioside (another steviol glycoside) to induce ROS-mediated apoptosis in human breast cancer cells, indicating a potential cellular key event, but this was in a specific cancer cell line and its relevance to general toxicology is limited. atamanchemicals.com
The metabolism of steviol to steviol glucuronide is a key event in its detoxification and elimination from the body. foodstandards.gov.aueuropa.eu The efficiency of this glucuronidation process is crucial in preventing the accumulation of unconjugated steviol.
Given the strict exclusion of safety/adverse effect profiles, a detailed discussion of specific adverse outcomes linked to these potential key events for glucosilsteviol based on observed toxicity is not possible within the scope of this article. However, the AOP framework would theoretically link these molecular and cellular events to potential adverse outcomes at the tissue, organ, or organism level, such as organ toxicity or reproductive/developmental effects, although studies on steviol glycosides generally report an absence of such effects at relevant exposure levels. europa.euresearchgate.net
Molecular Initiating Events
Predictive Toxicology Approaches for Glucosilsteviol
Predictive toxicology utilizes in silico (computational) and in vitro (cell-based or tissue-based) methods to forecast the potential toxicity of a substance without or in addition to traditional animal testing. marketsandmarkets.comnih.gov These New Approach Methodologies (NAMs) are increasingly used in chemical safety assessment. nih.govljmu.ac.uk
For glucosilsteviol and other steviol glycosides, predictive toxicology approaches can be applied to assess various endpoints. In silico methods, such as quantitative structure-activity relationship (QSAR) models and physiologically based kinetic (PBK) models, can predict physicochemical properties, ADME (Absorption, Distribution, Metabolism, Excretion) characteristics, and potential toxicological effects based on the chemical structure. ljmu.ac.ukmdpi.comforthtox.comnih.gov These models can help fill data gaps and provide supporting evidence for risk assessment. ljmu.ac.uk While specific in silico studies solely focused on predicting the toxicity of glucosilsteviol were not prominently found, the principles of in silico toxicology, including the use of expert rule-based and statistical-based programs, are applicable to its assessment, particularly in evaluating potential genotoxicity or mutagenicity based on structural alerts. forthtox.com
In vitro toxicology testing involves using cell and tissue-based assays to assess chemical safety. marketsandmarkets.comimquestbio.com These methods can provide insights into potential mechanisms of toxicity. marketsandmarkets.comimquestbio.com Examples of in vitro assays relevant to toxicological evaluation include cytotoxicity assays, genotoxicity tests (e.g., Ames test, comet assay, micronucleus assays), and assays to assess effects on specific cellular pathways or organ-specific models (e.g., hepatotoxicity assays using liver cells). brazilianjournals.com.brmarketsandmarkets.comimquestbio.comsolvobiotech.com Studies on steviol glycosides have utilized in vitro assays to assess genotoxicity, with results generally indicating a lack of genotoxic potential. researchgate.netfda.gov In vitro models using primary hepatocytes or co-culture systems can be used for predictive and mechanistic hepatotoxicity assays, which could be relevant for evaluating the potential effects of steviol, the primary metabolite of glucosilsteviol, on the liver. solvobiotech.com
The integration of in silico and in vitro data within frameworks like AOPs enhances the predictivity and mechanistic understanding of potential toxicity. europa.eumdpi.com Quantitative In-Vitro to In-Vivo Extrapolation (QIVIVE) platforms can connect in vitro assay data to predicted human exposures, improving risk assessment capabilities. marketsandmarkets.comnih.gov
Structure Activity Relationship Sar Studies of Glucosilsteviol
Identification of Key Structural Moieties for Glucosilsteviol's Biological Activity
The biological activity of Stevioside (B1681144) is intrinsically linked to its chemical structure, particularly the steviol (B1681142) aglycone and the attached glycosyl units. The arrangement and nature of these components dictate interactions with biological targets, such as taste receptors and enzymes involved in various physiological pathways. mdpi.comnih.gov
Substituent Effects and Functional Group Importance
The glycosyl substituents at the C-13 and C-19 positions of the steviol backbone play a critical role in determining the intensity and quality of sweetness, as well as other biological activities. Studies have shown that the number and position of glucose residues influence the perceived sweetness and bitterness. For instance, more glucose residues at the C-13 position generally lead to stronger sweetness and weaker bitterness, while an increased presence of C-19 glucose residues can result in weaker sweetness and bitterness. mdpi.com The C16-C17 methylene (B1212753) double bond on the steviol aglycone has also been identified as important for sweet taste properties; converting this group to a ketone can completely eliminate the sweet taste. fao.org
The aglycone steviol itself, while the core structure, exhibits different activities compared to its glycosides. For example, steviol has shown more potent feeding deterrent activity against certain insects compared to Stevioside. inchem.orgresearchgate.net Modifications to the C-13 hydroxyl group or the C-19 carboxylic acid substituent on the steviol aglycone can affect this deterrent activity. inchem.org
Stereochemical Influence on Activity
The stereochemistry of the steviol backbone and the glycosidic linkages is fundamental to the biological activity of Stevioside. The ent-kaurene (B36324) structure of steviol provides a rigid framework to which the sugar moieties are attached. nih.govscilit.com The specific α or β glycosidic bonds (e.g., 1,2-, 1,3-, 1,4-, and 1,6-α or β) at the C-13 and C-19 positions create a defined three-dimensional structure that interacts with receptors and enzymes. nih.gov While research specifically detailing the stereochemical influence on all biological activities of Stevioside is ongoing, studies on related steviol derivatives highlight the importance of stereochemistry in determining activity, such as antiproliferative effects. researchgate.net The differential stereochemistry at the C/D rings of steviol and its analogues can lead to characteristic patterns that reflect variations in substituent presence and influence metabolic pathways. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Glucosilsteviol
Quantitative Structure-Activity Relationship (QSAR) modeling applies mathematical and statistical methods to correlate the structural properties of compounds with their biological activities. For Glucosilsteviol and related steviol glycosides, QSAR models have been developed to predict properties like sweetness and potential therapeutic effects. mdpi.comnih.govmdpi.comresearchgate.netresearchgate.net
Computational Approaches for Activity Prediction
Computational approaches, such as molecular docking and QSAR modeling, are utilized to predict the activity of Stevioside and its derivatives. These methods analyze the interaction energies and structural features that contribute to binding with target receptors or enzymes. mdpi.comnih.govfrontiersin.orgnih.govnih.govbioinformation.netnih.govmdpi.comresearchgate.netnih.govuantwerpen.be For instance, computational models based on the interaction energies of steviol glycosides with human sweet and bitter taste receptors (hSTR/hBTR) have demonstrated a high correlation with perceived sweetness, helping to elucidate the mechanism behind the diverse taste profiles of these compounds. mdpi.comresearchgate.net QSAR analyses have also been applied to study the inhibitory action of isosteviol (B191626) derivatives (a structural isomer produced from stevioside hydrolysis) on activated coagulation factor X (FXa), identifying key molecular descriptors related to their activity. nih.govmdpi.comresearchgate.net
Predictive Model Validation and Applicability Domains
The predictive models developed for Stevioside and its analogues undergo validation to ensure their reliability and define their applicability domains. Validation often involves comparing computational predictions with experimental data. For example, computational predictions of sweetness for glucosyl steviol glycosides have been validated against known sweetness data, showing good alignment. mdpi.comresearchgate.net QSAR models for activities like FXa inhibition have also demonstrated high performance through extensive validation protocols. nih.govmdpi.com The applicability domain of a QSAR model defines the structural space for which the model is expected to make reliable predictions. Understanding this domain is crucial when using models to predict the activity of novel Stevioside derivatives.
Ligand-Target Interactions and Binding Site Analysis for Glucosilsteviol
Understanding how Glucosilsteviol interacts with its biological targets at the molecular level is key to explaining its diverse activities. Molecular docking and binding site analysis provide insights into these interactions. frontiersin.orgnih.govnih.govbioinformation.netnih.govmdpi.comresearchgate.netnih.govuantwerpen.beresearchgate.netung.ac.id
Studies have investigated the binding of Stevioside to various proteins and receptors, including sweet and bitter taste receptors (TAS1R2, TAS2R4, TAS2R14), as well as proteins involved in glucose metabolism like GLUT-4, Akt, Insulin (B600854) Receptor (IR), and Insulin Receptor Substrate-1 (IRS-1). nih.govfrontiersin.orgnih.govnih.govbioinformation.netmdpi.comnih.govuantwerpen.be
Molecular docking simulations have shown that Stevioside can bind to specific sites on these proteins through interactions such as hydrogen bonds and hydrophobic interactions. frontiersin.orgbioinformation.netmdpi.comresearchgate.net For instance, docking analysis with proteins involved in insulin signaling pathways (GLUT-4, Akt, IR, IRS-1) indicated favorable binding energies, suggesting potential interactions that could contribute to Stevioside's observed effects on glucose metabolism. frontiersin.orgnih.govnih.govmdpi.comuantwerpen.be Stevioside has been shown to bind to AKT protein via hydrogen bonding interactions, with specific amino acids involved in the binding. bioinformation.netresearchgate.net Similarly, interactions with IRS-1 involve multiple hydrogen bonds. frontiersin.orgmdpi.com
Binding site analysis helps to characterize the regions on target proteins where Stevioside binds, including the size and volume of the binding pockets and the surrounding amino acid residues. frontiersin.orgnih.govuantwerpen.be These studies reveal that the glycosyl moieties, particularly those at the C-13 and C-19 positions, play a significant role in anchoring the molecule within the binding site through interactions with polar residues, while the aglycone part can engage in hydrophobic interactions with apolar residues. researchgate.net Computational simulations have also explored the binding of steviol glycosides to taste receptors, identifying flexible regions in the sweet taste receptor TAS1R2 that form a binding pocket and the amino acids involved in hydrogen bonding with sweeteners. nih.gov
The binding affinity of Stevioside to different targets varies, as indicated by docking scores. For example, studies have reported binding energies for Stevioside with GLUT-4, Akt, IR, and IRS-1. frontiersin.orgnih.govnih.govuantwerpen.be Molecular dynamics simulations can further assess the stability of these binding interactions over time. nih.govresearchgate.netnih.gov
Data Tables
While the search results provide specific data points on binding energies and hydrogen bond interactions, presenting this as interactive tables is beyond the current text generation capabilities. However, key findings can be summarized in a structured format.
Table 1: Selected Molecular Docking Results of Stevioside with Target Proteins
| Target Protein | Binding Energy (kcal/mol) | Key Interactions (Examples) | Source |
| GLUT-4 | -9.9 | frontiersin.orgnih.govnih.govuantwerpen.be | |
| Akt | -9.6 | Hydrogen bonds with HIS-134, LYS-276, GLU-278 | bioinformation.netresearchgate.net |
| IR | -8.0 | frontiersin.orgnih.govnih.govuantwerpen.be | |
| IRS-1 | -8.8 | Salt bridge (ARG-1245), Hydrogen bonds (GLU-1238, TYR-1250, TYR-1251, ASN-1255) | frontiersin.org |
| PPARG | -8.0 | nih.govresearchgate.net | |
| PTGS2 | -10.1 | nih.govresearchgate.net | |
| hT2R4 | Negative correlation with bitterness intensity | Hydrogen bonding (C13, C19 glycosyls), Hydrophobic interactions (aglycone) | nih.govresearchgate.net |
| hT2R14 | Negative correlation with bitterness intensity | Hydrogen bonding (C13, C19 glycosyls), Hydrophobic interactions (aglycone) | nih.govresearchgate.net |
Note: Binding energies and specific interactions may vary slightly depending on the computational methods and protein structures used in different studies.
Molecular Docking and Dynamics Simulations
Computational techniques such as molecular docking and molecular dynamics (MD) simulations are valuable tools in SAR studies. Molecular docking is used to predict the preferred binding orientation (pose) of a ligand within the active site of a target protein and to estimate the binding affinity mdpi.comumpr.ac.id. MD simulations, on the other hand, provide insights into the dynamic behavior of the ligand-protein complex over time, accounting for flexibility and structural changes mdpi.comnih.gov.
For steviol glycosides, molecular docking simulations have been employed to investigate their interactions with taste receptors, particularly the sweet taste receptor TAS1R2 and the bitter taste receptor TAS2R4 nih.gov. These simulations can help identify key amino acid residues in the receptor binding site that interact with specific parts of the steviol glycoside molecule, such as the steviol core or the attached glucose units nih.gov.
Molecular dynamics simulations further explore the stability of these interactions over time. For instance, MD simulations of steviol glycosides with the TAS1R2 receptor have shown that the number of hydrogen bonds between the glycoside and the receptor can be maintained over simulation periods, suggesting stable binding nih.gov. This stability of interaction is proposed to contribute to the high sweetness intensity of steviol glycosides compared to other sweeteners like sucrose, which may exhibit less stable interactions over time nih.gov.
These computational methods allow researchers to predict how modifications to the glucosilsteviol structure might affect its binding to taste receptors, guiding the design of novel sweet compounds with desired properties.
Affinity and Selectivity Determinants
The affinity and selectivity of glucosilsteviol for specific biological targets, such as taste receptors or enzymes, are determined by the precise nature of the interactions between the compound and the binding site. These interactions are governed by factors including hydrogen bonding, van der Waals forces, electrostatic interactions, and hydrophobic effects nih.govbiorxiv.org.
In the context of taste perception, the affinity of glucosilsteviol for the sweet taste receptor TAS1R2 is a primary determinant of its sweetness intensity. Molecular docking and dynamics simulations can help pinpoint the specific amino acid residues in TAS1R2 that form crucial interactions with glucosilsteviol. The arrangement and chemical properties of these residues, along with the three-dimensional structure of the binding pocket, dictate how strongly glucosilsteviol binds nih.gov.
Selectivity refers to the preference of glucosilsteviol for one target over others. For example, understanding the selectivity of steviol glycosides for the sweet receptor over bitter receptors (like TAS2R4) is important for developing sweeteners without off-tastes nih.gov. Computational studies have suggested that the size and structure of steviol glycosides can influence their interaction with bitter receptors; larger molecules may form fewer hydrogen bonds with TAS2R4, potentially explaining a lack of bitterness nih.gov.
Detailed research findings on the specific amino acid residues involved in the binding of glucosilsteviol to taste receptors and the quantitative contributions of different types of interactions to its affinity and selectivity would typically be presented in scientific literature, often supported by data tables showing binding energies, interaction distances, and key contact points identified through computational simulations.
While specific detailed data tables solely focused on glucosilsteviol's molecular docking and dynamics simulations with taste receptors were not extensively detailed in the search results, the principles and methodologies applied to steviol glycosides in general, including the use of docking scores and analysis of hydrogen bonding and stability over MD simulations, are relevant to understanding the determinants of glucosilsteviol's affinity and selectivity for taste receptors nih.govnih.govbiorxiv.org. Research on other compounds, such as SGLT inhibitors or PfHT1 inhibitors, also demonstrates the application of these computational techniques to understand binding affinity and selectivity based on molecular interactions nih.govbiorxiv.orgrsc.org.
Biotechnological Production and Engineering of Glucosilsteviol
Microbial Biosynthesis Pathways for Glucosilsteviol
The biosynthesis of steviol (B1681142) glycosides in Stevia rebaudiana is a complex pathway originating from the diterpene steviol. Steviol glycosides are synthesized from products of photosynthesis and glucose breakdown steviashantanu.com. The pathway involves the conversion of geranylgeranyl diphosphate (B83284) (GGDP) to ent-kaurene (B36324), followed by oxidation to ent-kaurenoic acid researchgate.netmdpi.com. ent-Kaurenoic acid is then hydroxylated to form steviol, a crucial committed step in steviol glycoside production mdpi.compublish.csiro.au.
Glucosylation of the steviol backbone at different positions by UDP-dependent glycosyltransferases (UGTs) leads to the formation of various steviol glycosides steviashantanu.commdpi.compnas.org. Specifically, the enzyme UDP-glycosyltransferase 85C2 (UGT85C2) is involved in the initial glucosylation of steviol at the C13 hydroxyl group, converting steviol to steviolmonoside pnas.orguniprot.orggoogle.com. This compound (PubChem CID 21593622) appears to be synonymous with Glucosilsteviol (PubChem CID 152758), based on the molecular formula (C26H40O8) and description as a mono-glucoside of steviol nih.govnih.gov. UGT85C2 catalyzes the transfer of a glucose unit from UDP-glucose to steviol uniprot.orggoogle.com. Other UGTs, such as UGT74G1 and UGT76G1, are involved in further glycosylation steps to produce more complex steviol glycosides like stevioside (B1681144) and rebaudioside A pnas.orguniprot.orgcellmolbiol.orgcmbr-journal.com.
Strain Engineering for Enhanced Production
Strain engineering plays a critical role in enhancing the microbial production of target compounds, including secondary metabolites like steviol glycosides or their precursors. This involves modifying microbial hosts to optimize metabolic pathways, improve enzyme activity, and increase product yield nih.govrsc.orgnih.govbiorxiv.org. Strategies include the assessment of different promoters to drive gene expression, co-expression of molecular chaperones, and the development of high cell density fermentation processes nih.gov. Genome-scale engineering approaches and synthetic biology tools, such as CRISPR, enable rational strain development and the introduction of new biosynthesis pathways into appropriate production strains biorxiv.orgaciesbio.comnih.gov. High-throughput strain evolution techniques, including mutagenesis and advanced screening methods, can also be employed to enhance desirable traits like target molecule production and reduction of by-products aciesbio.com.
Fermentation Optimization Strategies
Optimizing fermentation processes is essential to maximize the yield and productivity of biotechnological production. This involves adjusting various parameters such as medium composition, temperature, pH, aeration, and agitation frontiersin.orgnih.govresearchgate.net. Different strategies are employed for fermentation medium optimization, ranging from classical one-factor-at-a-time approaches to modern statistical and mathematical techniques like Design of Experiments (DOE), artificial neural networks (ANN), and genetic algorithms (GA) frontiersin.orgnih.gov. These techniques help in evaluating the interactions between factors and identifying optimal conditions for microbial growth and product formation nih.gov. Controlling glucose concentration, for instance, can be achieved through techniques like glucose-stat feeding and dissolved oxygen (DO) feedback feeding to avoid substrate overfeeding and oxygen limitation, thereby decreasing the accumulation of inhibitory byproducts and increasing biomass and product yield nih.gov.
Plant Cell and Tissue Culture Techniques for Glucosilsteviol Production
Plant cell and tissue culture techniques offer an alternative method for producing steviol glycosides, including Glucosilsteviol, independent of traditional field cultivation. This approach involves growing plant cells, tissues, or organs in a controlled in vitro environment using nutrient-rich media supplemented with plant growth regulators mdpi.comebsco.comnih.govpressbooks.pub. Plant tissue culture allows for the rapid multiplication of plant material and provides a platform for manipulating various factors to enhance the production of desired secondary metabolites mdpi.comnih.gov. Different modes of regeneration, such as organogenesis, callogenesis, and cell suspension cultures, have been explored for Stevia mdpi.com.
Hairy Root Culture Systems
Hairy root cultures, induced by transformation with Agrobacterium rhizogenes, are a type of plant organ culture that can be used for the production of secondary metabolites nih.gov. Hairy root systems offer advantages such as rapid growth, genetic stability, and high productivity of secondary metabolites compared to undifferentiated cell cultures nih.gov. Studies have shown the potential of hairy root cultures of Stevia rebaudiana for the production of steviol glycosides, with the expression of key genes like UGT85C2 showing positive correlation with stevioside production in rhizoclone cultures cellmolbiol.orgnih.gov. Optimization of culture media and conditions is crucial for enhancing steviol glycoside content in hairy root cultures cellmolbiol.org.
Elicitation and Precursor Feeding for Yield Improvement
Elicitation and precursor feeding are two key strategies used in plant cell and tissue cultures, including hairy root cultures, to improve the yield of secondary metabolites nih.govnih.govresearchgate.netscielo.brplos.orgmdpi.com. Elicitation involves exposing plant cultures to biotic or abiotic stress factors (elicitors) that trigger the defense mechanisms and stimulate the biosynthesis of secondary metabolites nih.govresearchgate.netplos.orgmdpi.com. Examples of elicitors include methyl jasmonate (MeJA), salicylic (B10762653) acid (SA), chitosan (B1678972) (CHI), and yeast extract (YE) publish.csiro.aunih.govplos.orgmdpi.com. The effectiveness of elicitation depends on the type and concentration of the elicitor, duration of exposure, and treatment schedule nih.gov.
Precursor feeding involves adding intermediate compounds of the biosynthesis pathway to the culture medium to push the metabolic flux towards the desired product researchgate.netscielo.brplos.org. This approach is particularly useful when the supply of endogenous precursors is a limiting factor scielo.br. By providing readily available precursors, the plant cells can synthesize larger quantities of the target compound scielo.br. Combined application of different elicitors and integration with precursor feeding can have synergistic effects, leading to further enhanced accumulation of secondary metabolites nih.govplos.org.
Genetic Engineering Approaches in Heterologous Hosts for Glucosilsteviol Synthesis
Genetic engineering in heterologous hosts provides a powerful platform for the de novo synthesis of complex natural products, including steviol glycosides, by introducing the complete or partial biosynthesis pathway into a suitable microorganism rsc.orgnih.govnih.govvirginia.edufrontiersin.orgnih.govnexusacademicpublishers.comnih.govfrontiersin.orgfrontiersin.orgresearchgate.net. This approach offers advantages such as controlled fermentation conditions, rapid growth of host organisms, and potentially higher yields compared to plant-based production frontiersin.org.
For Glucosilsteviol synthesis, this would involve identifying and cloning the genes encoding the enzymes responsible for the conversion of a simple carbon source to steviol and its subsequent glucosylation to Glucosilsteviol. Key enzymes would include those in the early steps of the steviol biosynthesis pathway (e.g., ent-copalyl diphosphate synthase (CPPS), ent-kaurene synthase (KS), kaurene oxidase (KO), and kaurenoic acid 13-hydroxylase (KAH)), as well as the UGT enzyme responsible for adding the glucose unit to steviol, such as UGT85C2 steviashantanu.comresearchgate.netmdpi.compublish.csiro.aupnas.orguniprot.orggoogle.com.
Suitable heterologous hosts for this purpose include microorganisms like Escherichia coli and Saccharomyces cerevisiae, which are well-characterized and amenable to genetic manipulation nih.govaciesbio.comfrontiersin.orgnih.govnexusacademicpublishers.com. Engineering these hosts involves introducing the necessary genes, optimizing their expression, and potentially modifying the host's metabolic pathways to enhance precursor availability and product accumulation rsc.orgnih.govbiorxiv.orgnih.gov. Challenges include the efficient transfer and expression of multiple genes encoding the entire pathway and ensuring the proper folding and activity of the introduced enzymes nih.govresearchgate.net. However, advances in synthetic biology and metabolic engineering tools are facilitating the construction of microbial cell factories capable of producing complex plant natural products nih.govbiorxiv.orgfrontiersin.org.
Pathway Reconstruction and Optimization
The biosynthesis of steviol glycosides in Stevia rebaudiana involves a series of enzymatic steps, starting with the formation of the steviol backbone and followed by glycosylation reactions nih.govmdpi.comaiche.orgdergipark.org.trpnas.orgnih.gov. Pathway reconstruction and optimization efforts focus on elucidating these steps and engineering microorganisms or plants to enhance the production of specific SvGLs, including those with glucosilsteviol as an intermediate or a final product.
The initial steps of steviol biosynthesis occur in the plastids via the methylerythritol 4-phosphate (MEP) pathway, leading to the production of geranylgeranyl diphosphate (GGPP) mdpi.comdergipark.org.tr. GGPP is then converted to ent-kaurenoic acid through the action of enzymes like copalyl diphosphate synthase (CDPS), kaurene synthase (KS), and kaurene oxidase (KO) mdpi.comdergipark.org.tr. ent-Kaurenoic acid is then hydroxylated to steviol by kaurenoic acid 13-hydroxylase (KAH) mdpi.comdergipark.org.tr.
The glycosylation of steviol, primarily occurring in the cytosol, is catalyzed by UDP-dependent glycosyltransferases (UGTs) nih.govmdpi.comaiche.orgdergipark.org.trpnas.orgnih.gov. These enzymes transfer glucose units from activated donors, mainly UDP-glucose, to acceptor molecules nih.govaiche.org. UGT85C2 is identified as a key enzyme in the initial glucosylation of steviol at the C13 position, leading to the formation of this compound (glucosilsteviol) nih.govmdpi.compnas.orgnih.gov. This step is considered a key regulatory point in SvGL biosynthesis nih.gov. Further glycosylations by other UGTs, such as UGT74G1 and UGT76G1, lead to the formation of more complex steviol glycosides like stevioside and rebaudioside A nih.govmdpi.compnas.orgnih.gov.
Reconstruction of the steviol glycoside biosynthetic pathway in heterologous hosts like Escherichia coli and Saccharomyces cerevisiae has been explored to achieve controlled and efficient production aiche.orgmdpi.comnih.gov. These approaches involve introducing the genes encoding the relevant enzymes from Stevia rebaudiana into the host organism mdpi.com.
Optimization strategies in pathway reconstruction include enhancing the supply of precursor molecules, improving the efficiency of the introduced enzymes, and minimizing the production of unwanted byproducts mdpi.com. For instance, in engineered yeast, enhancing the supply of GGPP by overexpressing endogenous genes and modifying branching pathways has been attempted to improve steviol production mdpi.com.
Enzymatic bioconversion using enzymes like cyclomaltodextrin glucanotransferase (CGTase) is another approach for producing glucosylated steviol glycosides from Stevia rebaudiana leaf extracts nih.goveuropa.eufao.orgsteviashantanu.com. This method involves the enzymatic addition of glucose units to purified steviol glycosides, resulting in a mixture of glucosylated products with potentially improved sensory properties nih.goveuropa.eufao.org. Studies have shown high conversion rates of stevioside and rebaudioside A to glucosylated forms using CGTase from sources like Alkalihalobacillus oshimensis nih.gov.
Table 1 summarizes key enzymes involved in the early stages of steviol glycoside biosynthesis and their roles.
| Enzyme Name | Abbreviation | Catalyzed Reaction | Location | Reference |
| Copalyl diphosphate synthase | CDPS | Converts GGPP | Plastid | dergipark.org.tr |
| Kaurene synthase | KS | Converts GGPP | Plastid | dergipark.org.tr |
| Kaurene oxidase | KO | Converts ent-kaurene | Plastid | dergipark.org.tr |
| Kaurenoic acid 13-hydroxylase | KAH | Converts ent-kaurenoic acid to steviol | Endoplasmic Reticulum | mdpi.comdergipark.org.tr |
| UDP-glycosyltransferase 85C2 | UGT85C2 | Glucosylation of steviol at C13 to form glucosilsteviol | Cytosol | nih.govmdpi.compnas.orgnih.gov |
| UDP-glycosyltransferase 74G1 | UGT74G1 | Glucosylation at the C19 position | Cytosol | nih.govmdpi.compnas.orgnih.gov |
| UDP-glycosyltransferase 76G1 | UGT76G1 | Glucosylation at the C13 glucose | Cytosol | nih.govmdpi.compnas.orgnih.gov |
Regulatory Element Manipulation for Biosynthesis
Manipulating regulatory elements is a strategy employed to enhance the biosynthesis of target compounds in metabolic engineering. In the context of glucosylated steviol glycoside production, this involves targeting genes and regulatory regions that control the expression of enzymes in the biosynthetic pathway.
Transcriptome research has been instrumental in identifying potential genes involved in SvGL biosynthesis nih.govmdpi.com. Studies have identified numerous UGT unigenes in Stevia rebaudiana, suggesting their diverse roles in glucosylation nih.govmdpi.com. Differentially expressed genes (DEGs) involved in steviol and gibberellin synthesis have also been identified through transcriptomic analysis mdpi.com.
Manipulation of regulatory elements can involve techniques such as overexpression or silencing of specific genes encoding biosynthetic enzymes or transcription factors that regulate their expression mdpi.comdergipark.org.tr. For example, metabolic engineering techniques can be utilized to characterize and alter the gene expression of enzymes to increase the production of specific SvGLs mdpi.com. Silencing of certain UGT genes through Agrobacterium-mediated gene transformation in S. rebaudiana has been explored to potentially increase SvGL production dergipark.org.tr.
Engineering efforts also focus on improving the catalytic efficiency and substrate specificity of key enzymes, particularly UGTs, which can act as bottlenecks in the pathway mdpi.comacs.org. Directed modification of UGTs has been investigated to improve the yield of specific steviol glycosides mdpi.com. For instance, a specific substitution (V155T) in the UGT91D2 enzyme from Stevia rebaudiana was shown to enhance the production of rebaudioside D and rebaudioside M in engineered yeast and Nicotiana benthamiana acs.org. This suggests that modifying UGTs can improve UDP-glucose binding and reduce unwanted side reactions acs.org.
The complexity of the glycosylation network in steviol glycoside synthesis, with multiple UGTs acting on various substrates, presents both opportunities and challenges for regulatory element manipulation mdpi.com. While several UGTs have been identified, the specificities and interactions of all enzymes involved in producing the wide array of glucosylated steviol glycosides are still being investigated nih.govmdpi.commdpi.com.
Biotechnological approaches, including metabolic engineering and enzymatic bioconversion, offer promising avenues for the sustainable and controlled production of glucosilsteviol and other glucosylated steviol glycosides with desired properties aiche.orgnih.govfao.org. Continued research into pathway reconstruction, enzyme engineering, and regulatory element manipulation is crucial for optimizing these processes.
Advanced Analytical Methodologies for Glucosilsteviol
Chromatographic Techniques for Glucosilsteviol Separation and Quantification
Chromatographic methods are essential for separating glucosilsteviol from complex mixtures, enabling its subsequent detection and quantification. The choice of technique depends on the properties of glucosilsteviol and the matrix being analyzed.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of non-volatile or thermally unstable compounds, including glycosides like glucosilsteviol. HPLC utilizes a liquid mobile phase and a stationary phase (typically a column packed with solid particles) to separate components based on their differential partitioning between the two phases elgalabwater.com.
For the analysis of sugars and related compounds, various stationary phases can be employed. Reversed-phase HPLC, commonly using C18 columns, is frequently utilized, although for highly polar sugars, derivatization might be necessary to improve retention and separation researchgate.net. Hydrophilic Interaction Liquid Chromatography (HILIC) and ion-exchange chromatography are also recommended for the separation of polar compounds like glucose, which forms part of the glucosilsteviol structure researchgate.net.
Detection in HPLC can be achieved by various detectors. Refractive Index Detectors (RID) are commonly used for sugar analysis due to their simplicity and effectiveness for detecting non-volatile compounds researchgate.netprotocols.io. Photodiode Array (PDA) detectors can also be used, particularly if the compound or a derivative has a chromophore that absorbs UV-Vis light researchgate.neteuropa.eu. HPLC coupled with PDA detection can offer low detection limits researchgate.net.
Sample preparation for HPLC analysis may involve clarification steps, especially for samples with high protein or fat content, using reagents like Carrez I and II solutions europa.eu. The prepared sample is then filtered before injection into the HPLC system protocols.ioeuropa.eu.
Typical parameters for HPLC analysis of sugars can include using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer system researchgate.net. An isocratic elution with a dilute sulfuric acid mobile phase through an ion exclusion column has also been described for the analysis of sugars and organic acids, with detection by RID protocols.io.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful separation technique typically applied to volatile and semi-volatile organic molecules thermofisher.comsigmaaldrich.com. In GC, the sample is vaporized and transported through a column by an inert carrier gas, separating components based on their boiling points and interactions with the stationary phase thermofisher.comsigmaaldrich.com.
For compounds that are not sufficiently volatile, such as glucosilsteviol, derivatization is often required to convert them into more volatile forms suitable for GC analysis researchgate.netsigmaaldrich.commeasurlabs.com. Common derivatization methods for carbohydrates involve converting hydroxyl groups into silyl (B83357) ethers or acetyl esters.
GC is frequently coupled with Mass Spectrometry (GC-MS), providing a hyphenated technique that combines the separation power of GC with the identification and quantification capabilities of MS thermofisher.commeasurlabs.comnih.govinnovatechlabs.com. This combination is valuable for analyzing complex mixtures, identifying unknown compounds, and quantifying analytes, even at trace levels thermofisher.com. GC-MS is particularly well-suited for metabolomic analyses, allowing for the exploration of primary and secondary metabolites thermofisher.com.
The stationary phase in GC can be a solid adsorbent (gas-solid chromatography) or a liquid adsorbed onto an inert support (gas-liquid chromatography) sigmaaldrich.com. The choice of column and GC parameters (e.g., flow rate, temperature program) significantly impacts the separation achieved innovatechlabs.com.
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC offers advantages for the separation of polar and non-polar compounds and is often used for chiral separations. While SFC is a recognized chromatographic method, specific detailed research findings on the application of SFC solely for the analysis of glucosilsteviol were not prominently found in the conducted searches. However, given that glucosilsteviol is a polar compound, SFC could potentially offer alternative separation capabilities compared to traditional HPLC or GC, especially for complex mixtures or in cases where orthogonal separation mechanisms are desired.
Spectroscopic Techniques for Glucosilsteviol Structural Elucidation and Quantification
Spectroscopic techniques provide crucial information about the structure, identity, and quantity of glucosilsteviol, often complementing chromatographic separations.
Mass Spectrometry (MS) Applications
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions to identify and quantify molecules nih.govjeolusa.comthermofisher.com. MS is invaluable for the structural characterization of carbohydrates and glycosides nih.gov.
When coupled with chromatography (LC-MS or GC-MS), MS provides high sensitivity and specificity for the analysis of complex mixtures researchgate.netthermofisher.comnih.govjeolusa.comthermofisher.comnih.gov. LC-MS is typically applied to thermally unstable and nonvolatile molecules, while GC-MS is used for volatile compounds thermofisher.com.
Soft ionization techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are commonly used for analyzing carbohydrates and glycosides like glucosilsteviol, as they produce intact molecular ions with minimal fragmentation nih.gov. These techniques often detect carbohydrates as metal adducts (e.g., sodium adducts) in positive ion mode or as deprotonated species in negative ion mode nih.gov.
MS can be used for both qualitative analysis (identifying compounds) and quantitative analysis (determining the amount of each compound) jeolusa.com. Tandem MS (MS/MS) techniques, such as those used in triple quadrupole systems, provide fragmentation patterns that are highly informative for structural elucidation and offer increased selectivity and sensitivity for quantitative analysis, particularly in complex matrices thermofisher.comnih.gov. Data acquisition in MS can be performed in full scan mode to obtain a wide range of m/z information or in selected ion monitoring (SIM) or selective reaction monitoring (SRM) modes for targeted analysis and improved sensitivity thermofisher.comjeolusa.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure, conformation, and dynamics of molecules glycopedia.eunih.govresearchgate.netsci-hub.se. For carbohydrates, NMR is essential for determining the number of sugar residues, monosaccharide composition and sequence, anomeric configuration, and the nature and position of appended groups glycopedia.eu.
Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed in the analysis of carbohydrates nih.govresearchgate.net. Common 1D experiments include ¹H and ¹³C NMR, which provide information on the types and chemical environments of hydrogen and carbon atoms, respectively researchgate.net. 2D NMR techniques, such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing connectivity between atoms and elucidating complex structures nih.govresearchgate.net.
NMR spectroscopy can also be used for the quantitative analysis of components in complex mixtures, including the determination of sugar composition nih.govsci-hub.se. The integration of signals in ¹H NMR spectra is commonly used for quantitative purposes sci-hub.se.
While NMR spectra of carbohydrates can be complex due to structural diversity and limited chemical shift dispersion, advances in NMR technology and data analysis tools, including computational approaches and databases, aid in spectral interpretation and structure determination glycopedia.euresearchgate.net.
The combination of MS and NMR spectroscopy represents a powerful approach for the comprehensive characterization of glycans and glycosides, providing complementary information for both structural elucidation and quantitative analysis glycopedia.eu.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopic techniques used for molecular characterization. IR spectroscopy measures the absorption of infrared light by a molecule, causing bonds to stretch and bend at specific frequencies, providing a unique "fingerprint" of the molecule and allowing identification of functional groups acs.orgnih.govnih.gov. Raman spectroscopy, on the other hand, measures the inelastic scattering of light, providing complementary information about molecular vibrations uni.luwikidata.org.
While direct IR spectra specifically of Glucosilsteviol were not found in the provided search results, the principles of IR spectroscopy are well-established for analyzing carbohydrates and molecules with various functional groups present in steviol (B1681142) glycosides nih.govguidetopharmacology.orgamericanelements.com. The O-H and C-O stretching vibrations characteristic of the glycosidic moieties and the steviol backbone would contribute significantly to the IR spectrum of Glucosilsteviol guidetopharmacology.orgamericanelements.com.
Raman spectroscopy has been applied to the analysis of steviol glycosides. Research has aimed at establishing Raman spectroscopic algorithms for the quantitative characterization of raw stevia-based sweetener products uni.lulipidmaps.org. A library of high spectrally resolved Raman spectra for various diterpene glycosides has been developed to serve as references for analyzing stevia products uni.luchemfaces.com. Raman spectroscopy can be used to identify and quantify specific functional groups within the molecules of steviol glycosides, aiding in confirming the amounts of characteristic chemical bonds found in the steviol aglycone and sugar moieties chemfaces.com. This suggests that Raman spectroscopy can be a versatile analytical technique for quantitative quality control and in situ characterization of steviol glycosides, including Glucosilsteviol uni.lulipidmaps.orgchemfaces.com.
Hyphenated Techniques and Advanced Detection for Glucosilsteviol Analysis
Hyphenated techniques combine separation methods with detection methods, offering enhanced capabilities for analyzing complex samples. The coupling of chromatographic or electrophoretic techniques with mass spectrometry is particularly valuable for the analysis of compounds like Glucosilsteviol, providing both separation and detailed structural information.
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
Capillary electrophoresis-mass spectrometry (CE-MS) is another powerful hyphenated technique that combines the high separation efficiency of capillary electrophoresis with the molecular mass information provided by mass spectrometry. CE separates analytes based on their charge, size, and shape in an electric field, offering a complementary separation mechanism to chromatography. This is particularly advantageous for analyzing charged or polar molecules, such as glycosides.
CE-MS offers high resolving power, sensitivity, and requires minimal sample volumes. It has been demonstrated to be effective for the analysis of complex glycans, peptides, and proteins. CE-MS can provide comprehensive glycosylation profiles and detailed features of glycan modifications. Various interfacing strategies exist to couple CE with MS, with electrospray ionization (ESI) being commonly used.
Given the polar and potentially charged nature of Glucosilsteviol, CE-MS presents a highly suitable analytical approach. Its ability to effectively separate closely related polar compounds and provide detailed mass information makes it valuable for the characterization and analysis of Glucosilsteviol, potentially offering advantages over LC-MS for certain applications, such as the analysis of hydrophilic or charged species.
Microfluidics and Miniaturized Analytical Systems for Glucosilsteviol
Microfluidics involves the manipulation of small volumes of fluids in channels with dimensions typically in the micrometer range. Microfluidic systems and miniaturized analytical devices offer advantages such as reduced sample and reagent consumption, faster analysis times, and potential for integration and portability. These systems can be integrated with various detection methods, including mass spectrometry.
While the provided search results discuss the application of microfluidics for single-cell analysis, glucose uptake studies, peptidomics, and proteomics, there is no specific mention of microfluidics being applied to Glucosilsteviol analysis. However, the principles and benefits of microfluidics are applicable to the analysis of various biomolecules, including glycosides. Miniaturized systems could potentially be developed for sample preparation, separation, and detection of Glucosilsteviol, offering benefits in terms of sample throughput and reduced cost. The integration of microfluidic separation (e.g., microchip electrophoresis) with MS detection could provide a rapid and sensitive platform for Glucosilsteviol analysis, especially in limited sample scenarios.
Application of Artificial Intelligence and Machine Learning in Glucosilsteviol Analytical Chemistry
The increasing complexity and volume of data generated by advanced analytical techniques necessitate sophisticated data processing and interpretation methods. Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in analytical chemistry to address these challenges.
Data Processing and Pattern Recognition
AI and ML algorithms are valuable tools for processing and interpreting complex analytical data, such as spectroscopic and mass spectrometric data. Pattern recognition, a key aspect of AI/ML in analytical chemistry, enables researchers to extract meaningful insights from complex datasets, classify samples, identify unknown compounds, and predict properties.
In the context of Glucosilsteviol analysis, AI and ML can be applied to various aspects of data processing and pattern recognition. For spectroscopic data (IR and Raman), ML models can assist in identifying characteristic peaks, interpreting complex spectral overlaps, and classifying different steviol glycosides based on their vibrational fingerprints uni.luchemfaces.com. For mass spectrometry data (LC-MS/MS, GC-MS/MS, CE-MS), AI/ML can be used for automated peak picking, deconvolution of complex chromatograms or electropherograms, identification of fragmentation patterns, and quantitative analysis.
Predictive Modeling for Analytical Parameters
Predictive modeling plays an increasingly significant role in analytical chemistry by utilizing statistical and machine learning techniques to forecast outcomes or properties based on existing data. For complex natural products like steviol glycosides, including Glucosilsteviol, predictive models can aid in optimizing analytical methods, predicting compound behavior, or estimating content based on spectroscopic data.
While extensive research specifically detailing predictive modeling for the analytical parameters of Glucosilsteviol is an evolving area, studies on related steviol glycosides demonstrate the applicability of these techniques. For instance, Near-Infrared Spectroscopy (NIRS) combined with multivariate analysis methods such as Partial Least Squares Regression (PLSR) and Principal Component Analysis (PCA) has been successfully employed to develop predictive models for quantifying major steviol glycosides like stevioside (B1681144) and rebaudioside A in Stevia rebaudiana leaves. wikipedia.orgwikipedia.orgwikidata.org These models correlate spectral data with known concentrations obtained through reference methods like High-Performance Liquid Chromatography (HPLC), enabling rapid and non-destructive analysis. wikipedia.orgwikipedia.org The principles behind these NIRS-based predictive models, which relate spectral signatures to chemical composition, could potentially be extended to predict the content or purity of Glucosilsteviol in samples, provided sufficient training data correlating its specific spectral features with its concentration are available.
Another application of predictive modeling relevant to glucosyl steviol glycosides, including Glucosilsteviol, involves computational approaches to predict sensory properties based on molecular interactions. A computational model has been developed to understand and predict the edulcorant profile (sweetness and bitterness) of glucosyl steviol glycosides by analyzing their interactions with human sweet and bitter taste receptors. wikidata.org This model demonstrated a high correlation between cumulative interaction energies and the perceived sweetness of steviol glycosides, including Glucosilsteviol, suggesting its potential to predict the sensory attributes of these compounds based on their molecular structure and receptor binding characteristics. wikidata.org While this model predicts a sensory outcome rather than a traditional analytical parameter like chromatographic retention time or spectroscopic absorbance, it exemplifies the use of predictive modeling to understand and forecast a key characteristic influenced by the compound's chemical nature.
The development of robust predictive models for analytical parameters of Glucosilsteviol would typically involve:
Acquisition of high-quality analytical data (e.g., spectroscopic, chromatographic) from a diverse set of Glucosilsteviol samples with varying concentrations or matrices.
Application of appropriate chemometric or machine learning algorithms (e.g., PLSR, Support Vector Machines, Neural Networks) to build a model that correlates the analytical data with the parameter of interest (e.g., concentration, purity).
Validation of the predictive model using independent datasets to ensure its accuracy and reliability.
Further research is needed to specifically explore and develop predictive models tailored for various analytical parameters of Glucosilsteviol, leveraging techniques proven effective for other steviol glycosides and potentially incorporating computational approaches for a more comprehensive understanding.
Preclinical Research Applications and Models for Glucosilsteviol
In Vitro Model Systems for Glucosilsteviol Studies
In vitro models, utilizing cells or tissues outside their native environment, are valuable tools for initial assessments of a compound's biological effects and mechanisms of action nih.govtd2inc.com. They offer controlled environments and are often used for high-throughput screening and detailed cellular analysis nih.gov.
Cell Line-Based Assays
Cell line-based assays involve the use of established, immortalized cell populations cultured in a laboratory setting evitria.comijcrar.com. These assays are widely used in preclinical research for various purposes, including studying cellular responses, signaling pathways, and metabolic effects ijcrar.comnih.gov. For glucosilsteviol, cell line-based assays could be utilized to investigate its direct effects on specific cell types relevant to its potential applications, such as pancreatic beta cells for insulin (B600854) secretion studies or renal cells for metabolic investigations. Studies on structural analogues like stevioside (B1681144) and steviol (B1681142) have utilized beta cell lines to demonstrate hypoglycemic actions via direct action on these cells, suggesting a potential approach for glucosilsteviol research rain-tree.comscribd.com.
Organoid and 3D Culture Models
Organoid and three-dimensional (3D) culture models represent more complex in vitro systems that aim to mimic the in vivo tissue architecture and function more closely than traditional two-dimensional cell cultures mdpi.comfrontiersin.orgelveflow.com. Organoids are self-assembling 3D structures derived from stem cells or primary tissues that can recapitulate key aspects of organ physiology nih.govbiorxiv.org. 3D cultures, including spheroids and cells grown on scaffolds, provide a more physiologically relevant microenvironment, allowing for better assessment of cell-cell interactions and responses to compounds mdpi.comfrontiersin.orgelveflow.comnih.gov. These models are increasingly used in disease modeling and drug screening frontiersin.orgnih.gov. For glucosilsteviol research, organoids derived from relevant tissues, such as pancreatic organoids or intestinal organoids, could provide a more accurate model to study its effects on glucose metabolism or absorption compared to 2D cell lines nih.govbiorxiv.org.
In Vivo Animal Models for Glucosilsteviol Research
In vivo animal models are crucial for evaluating the systemic effects, efficacy, and potential mechanisms of action of a compound within a living organism angelinipharma.comtd2inc.com. They allow for the study of complex physiological processes and interactions that cannot be fully replicated in vitro td2inc.com.
Rodent Models (e.g., mice, rats)
Rodent models, particularly mice and rats, are the most commonly used in vivo models in preclinical research due to their manageability, genetic tractability, and relatively low cost frontiersin.orgfrontiersin.org. Various rodent models exist, including healthy animals for basic physiological studies and genetically modified or induced disease models frontiersin.orgfrontiersin.orgnih.govbiospective.com. Studies involving glucosilsteviol have utilized rat models to investigate its effects on renal function. Specifically, glucosilsteviol has been shown to decrease glucose production and inhibit oxygen uptake in rat renal cortical tubules medchemexpress.comresearchgate.net. Rodent models are valuable for studying metabolic effects, cardiovascular impacts, and other systemic responses to glucosilsteviol frontiersin.org.
Disease-Specific Models for Glucosilsteviol Efficacy/Safety (e.g., metabolic disorders, oncology)
Disease-specific animal models are utilized to evaluate the efficacy of a compound in treating a particular condition and to study its effects within the context of that disease scantox.comnih.gov. Given the suggested potential of steviol glycosides in managing metabolic disorders, disease models of type 2 diabetes mellitus, obesity, or hypertension could be relevant for studying glucosilsteviol rain-tree.comscribd.comfrontiersin.orgfrontiersin.org. These models often involve genetic modifications or dietary/chemical induction to replicate aspects of the human disease frontiersin.orgnih.gov. While direct studies on glucosilsteviol in oncology models were not found, preclinical research in this area typically employs xenograft models or genetically engineered mouse models that mimic human cancers td2inc.com.
Biomarker Identification and Validation in Preclinical Settings for Glucosilsteviol
Biomarkers serve as measurable indicators of biological processes, disease states, or responses to therapeutic interventions in drug development crownbio.comdrugtargetreview.com. In the context of preclinical research involving compounds like glucosilsteviol, biomarker identification and validation are crucial for understanding the compound's pharmacological effects, predicting potential efficacy, and assessing safety before human trials crownbio.comcrownbio.com. Preclinical biomarkers are typically identified and validated using in vitro and in vivo models, such as cell lines and animal studies crownbio.com.
While specific, detailed data on biomarkers directly and solely identified and validated for glucosilsteviol in preclinical settings is limited in the available literature, research on related steviol glycosides provides a relevant context. Steviol glycosides, including glucosylated derivatives, share a common metabolic fate wherein they are hydrolyzed by gut microbiota to the aglycone, steviol nih.goveuropa.eu. Steviol is then absorbed and undergoes glucuronidation in the liver, being primarily excreted as steviol glucuronide nih.goveuropa.eu. This metabolic pathway suggests that steviol and its glucuronide could potentially serve as biomarkers of exposure to glucosilsteviol and other steviol glycosides nih.govunlp.edu.ar.
Studies on steviol glycosides in preclinical models of conditions like Type 2 Diabetes Mellitus (T2DM) have investigated various parameters that could be considered as potential biomarkers, although not always validated specifically for glucosilsteviol. For instance, research in diabetic rats examined blood glucose, insulin, insulin resistance indices, and antioxidant biomarkers fda.govmdpi.com. One study indicated that dietary supplementation with steviol glycosides did not affect blood glucose, insulin, insulin resistance indices, or antioxidant biomarkers in this model fda.govmdpi.com. Conversely, another study on rebaudioside A, another steviol glycoside, reported improvements in blood glucose and insulin levels, as well as lipid profile and oxidative stress biomarkers in diabetic rats mdpi.com. These findings highlight that the specific steviol glycoside may influence the observed effects on potential biomarkers.
The gut microbiota has also been suggested as a potential biological marker in the context of steviol glycoside metabolism, given their degradation by intestinal flora nih.gov. Alterations in gut microbial populations following sweetener consumption, including steviol glycosides, have been observed, suggesting a potential avenue for biomarker research nih.gov.
Furthermore, in silico studies on steviol have explored its interactions with enzymes considered biomarkers for conditions like depression (monoamine oxidase-A, MAO-A), inflammation (cyclooxygenase-2, COX-2), and cancer (methyltransferase, MTN) biointerfaceresearch.com. While these are computational findings on the aglycone, they suggest potential molecular targets and pathways that could be investigated for biomarker identification in preclinical studies involving glucosilsteviol, particularly considering its metabolic conversion to steviol.
Identifying predictive biomarkers early in preclinical development is crucial for optimizing clinical trial design and enabling personalized medicine approaches crownbio.com. This often involves systems biology approaches and leveraging various preclinical models combined with robust analytical techniques crownbio.com.
Ethical Considerations in Preclinical Research
Ethical considerations are paramount throughout the drug discovery and development process, including preclinical research involving compounds like glucosilsteviol xybion.comlindushealth.com. These considerations ensure responsible research practices, protect the welfare of research subjects (particularly animals), and maintain the integrity of scientific findings xybion.comlindushealth.comnih.gov.
A cornerstone of ethical preclinical research, especially when involving animal models, is the adherence to the principles of the "3 Rs": Replacement, Reduction, and Refinement nih.gov.
Replacement: Methods that avoid or replace the use of animals should be utilized whenever possible.
Reduction: The number of animals used in studies should be minimized without compromising the scientific validity of the results.
Refinement: Experimental procedures should be refined to minimize potential pain, suffering, or distress to the animals.
Researchers must provide a sound ethical rationale for using animal models, demonstrating that the potential benefits of the research, such as the development of treatments for diseases, outweigh the potential harm to the animals news-medical.net. Rigorous risk assessments should be conducted to evaluate potential risks to animals, and measures to prevent, minimize, monitor, and manage these risks should be implemented europa.eu.
Data integrity and responsible reporting are also critical ethical considerations in preclinical research nih.gov. Accurate documentation of experimental procedures, data collection, and results is essential for the reproducibility and reliability of findings nih.gov. Any deviations from protocols should be meticulously documented nih.gov. Transparent reporting of both positive and negative results is necessary to advance scientific understanding and avoid publication bias.
While the available information does not highlight ethical considerations uniquely specific to glucosilsteviol, the general principles of ethical preclinical research fully apply. This includes ensuring that studies are scientifically valid and designed to yield results that can guide future research steps nih.gov. The potential impact of the research on individuals and society as a whole should also be considered lindushealth.com.
Ethical review boards or institutional animal care and use committees play a vital role in reviewing and approving preclinical study protocols to ensure compliance with ethical guidelines and regulations xybion.com.
| Compound Name | PubChem CID |
| Glucosilsteviol | 152758 |
| Steviol | 152758* |
| Compound Name | PubChem CID |
| Glucosilsteviol | 152758 |
| Steviol | 104811 |
Updated table with Steviol CID.##
This article focuses exclusively on the chemical compound Glucosilsteviol, examining its role in preclinical research, specifically concerning biomarker identification and validation, and the ethical considerations inherent in such studies.
Biomarker Identification and Validation in Preclinical Settings for Glucosilsteviol
Biomarkers serve as measurable indicators of biological processes, disease states, or responses to therapeutic interventions in drug development crownbio.comdrugtargetreview.com. In the context of preclinical research involving compounds like glucosilsteviol, biomarker identification and validation are crucial for understanding the compound's pharmacological effects, predicting potential efficacy, and assessing safety before human trials crownbio.comcrownbio.com. Preclinical biomarkers are typically identified and validated using in vitro and in vivo models, such as cell lines and animal studies crownbio.com.
While specific, detailed data on biomarkers directly and solely identified and validated for glucosilsteviol in preclinical settings is limited in the available literature, research on related steviol glycosides provides a relevant context. Steviol glycosides, including glucosylated derivatives, share a common metabolic fate wherein they are hydrolyzed by gut microbiota to the aglycone, steviol nih.goveuropa.eu. Steviol is then absorbed and undergoes glucuronidation in the liver, being primarily excreted as steviol glucuronide nih.goveuropa.eu. This metabolic pathway suggests that steviol and its glucuronide could potentially serve as biomarkers of exposure to glucosilsteviol and other steviol glycosides nih.govunlp.edu.ar.
Studies on steviol glycosides in preclinical models of conditions like Type 2 Diabetes Mellitus (T2DM) have investigated various parameters that could be considered as potential biomarkers, although not always validated specifically for glucosilsteviol. For instance, research in diabetic rats examined blood glucose, insulin, insulin resistance indices, and antioxidant biomarkers fda.govmdpi.com. One study indicated that dietary supplementation with steviol glycosides did not affect blood glucose, insulin, insulin resistance indices, or antioxidant biomarkers in this model fda.govmdpi.com. Conversely, another study on rebaudioside A, another steviol glycoside, reported improvements in blood glucose and insulin levels, as well as lipid profile and oxidative stress biomarkers in diabetic rats mdpi.com. These findings highlight that the specific steviol glycoside may influence the observed effects on potential biomarkers.
The gut microbiota has also been suggested as a potential biological marker in the context of steviol glycoside metabolism, given their degradation by intestinal flora nih.gov. Alterations in gut microbial populations following sweetener consumption, including steviol glycosides, have been observed, suggesting a potential avenue for biomarker research nih.gov.
Furthermore, in silico studies on steviol have explored its interactions with enzymes considered biomarkers for conditions like depression (monoamine oxidase-A, MAO-A), inflammation (cyclooxygenase-2, COX-2), and cancer (methyltransferase, MTN) biointerfaceresearch.com. While these are computational findings on the aglycone, they suggest potential molecular targets and pathways that could be investigated for biomarker identification in preclinical studies involving glucosilsteviol, particularly considering its metabolic conversion to steviol.
Identifying predictive biomarkers early in preclinical development is crucial for optimizing clinical trial design and enabling personalized medicine approaches crownbio.com. This often involves systems biology approaches and leveraging various preclinical models combined with robust analytical techniques crownbio.com.
Ethical Considerations in Preclinical Research
Ethical considerations are paramount throughout the drug discovery and development process, including preclinical research involving compounds like glucosilsteviol xybion.comlindushealth.com. These considerations ensure responsible research practices, protect the welfare of research subjects (particularly animals), and maintain the integrity of scientific findings xybion.comlindushealth.comnih.gov.
A cornerstone of ethical preclinical research, especially when involving animal models, is the adherence to the principles of the "3 Rs": Replacement, Reduction, and Refinement nih.gov.
Replacement: Methods that avoid or replace the use of animals should be utilized whenever possible.
Reduction: The number of animals used in studies should be minimized without compromising the scientific validity of the results.
Refinement: Experimental procedures should be refined to minimize potential pain, suffering, or distress to the animals.
Researchers must provide a sound ethical rationale for using animal models, demonstrating that the potential benefits of the research, such as the development of treatments for diseases, outweigh the potential harm to the animals news-medical.net. Rigorous risk assessments should be conducted to evaluate potential risks to animals, and measures to prevent, minimize, monitor, and manage these risks should be implemented europa.eu.
Data integrity and responsible reporting are also critical ethical considerations in preclinical research nih.gov. Accurate documentation of experimental procedures, data collection, and results is essential for the reproducibility and reliability of findings nih.gov. Any deviations from protocols should be meticulously documented nih.gov. Transparent reporting of both positive and negative results is necessary to advance scientific understanding and avoid publication bias.
While the available information does not highlight ethical considerations uniquely specific to glucosilsteviol, the general principles of ethical preclinical research fully apply. This includes ensuring that studies are scientifically valid and designed to yield results that can guide future research steps nih.gov. The potential impact of the research on individuals and society as a whole should also be considered lindushealth.com.
Clinical Research Methodologies for Glucosilsteviol
Study Design Principles for Clinical Investigations of Glucosilsteviol
Randomized Controlled Trial (RCT) Designs
Randomized Controlled Trials (RCTs) are considered a rigorous approach for generating evidence in clinical research. innovation.nhs.uksimplypsychology.org In an RCT, participants are randomly assigned to different treatment groups, typically an experimental group receiving the intervention (e.g., glucosilsteviol) and a control group (e.g., receiving a placebo or standard care). innovation.nhs.uksimplypsychology.orggwu.edu Randomization aims to create comparable groups, minimizing selection bias and allowing for a fair comparison of outcomes between the groups. nih.govsimplypsychology.orggwu.edu Common randomization techniques include simple, block, and stratified randomization. nih.govnih.gov Stratified randomization, for instance, can help balance groups based on specific characteristics or covariates that might influence the outcome. nih.govnih.gov The comparison of data between groups in an RCT is used to measure safety and effectiveness. astrazenecaclinicaltrials.com
Observational Study Designs and Real-World Evidence Integration
Observational studies are research designs where investigators observe and collect data on participants without implementing a specific intervention. rwr-regs.comnih.gov These studies are often used to analyze associations, correlations, or patterns in real-world settings. rwr-regs.com Unlike experimental studies, participants in observational studies are not preassigned to exposure or intervention groups; treatment choices are typically made by patients and their physicians. nih.gov Observational studies can be prospective, following participants over time, or retrospective, analyzing existing data. rwr-regs.comnih.gov
Real-World Evidence (RWE) studies leverage real-world data (RWD) sources such as electronic health records, claims databases, registries, surveys, and patient-reported outcomes. rwr-regs.cominspireresearch.com RWE studies, often utilizing observational designs, can complement RCTs by providing insights into treatment outcomes, comparative effectiveness, and safety profiles in diverse patient populations under typical clinical practice conditions. rwr-regs.comnih.govppd.com While observational studies can identify associations, they alone cannot establish causation due to potential biases and confounding factors. nih.gov However, well-designed observational RWE studies with careful analysis can generate hypotheses or support findings from RCTs. nih.gov
Participant Selection and Enrollment Criteria
Participant selection in clinical trials is guided by specific inclusion and exclusion criteria outlined in the study protocol. nuhs.edu.sghsa.gov.sgnih.gov These criteria are based on factors such as age, gender, the type and stage of a condition, treatment history, and other medical conditions. nuhs.edu.sghsa.gov.sg The purpose of eligibility criteria is to define the study population, identify individuals who may benefit from the intervention, exclude those who might be harmed, and ensure that participants are likely to provide useful data. nih.gov Researchers screen potential volunteers to confirm they meet the trial's requirements. astrazenecaclinicaltrials.comhsa.gov.sg Equitable selection of participants is a key principle in clinical studies. nuhs.edu.sg
Data Collection and Management in Glucosilsteviol Clinical Trials
Clinical Data Management (CDM) is a crucial phase in clinical research aimed at generating high-quality, reliable, and statistically sound data. nih.govallucent.com CDM involves the collection, cleaning, and management of participant data in compliance with regulatory standards. nih.gov This process is integral throughout the clinical trial, from its initiation to completion. nih.gov
Data collection in clinical trials can involve various types of information, including eligibility criteria, disease severity, concomitant risk factors, and data related to treatment compliance and duration. nih.gov Modern clinical trials increasingly utilize digital data collection tools and technologies such as electronic data capture (EDC) systems, electronic case report forms (eCRFs), patient-reported outcomes (PROs), and wearable devices. inspireresearch.comnih.govclinicalleader.com Standardized approaches, such as those from the Clinical Data Interchange Standards Consortium (CDISC), are often applied for the collection and organization of data. nih.govallucent.com Data management processes include CRF designing, database designing, data entry, data validation, discrepancy management, and medical coding. nih.gov Robust data management practices are essential for ensuring data accuracy and integrity. allucent.comclinicalleader.com
Statistical Analysis and Interpretation of Clinical Data
Statistical analysis is fundamental to interpreting the results of clinical trials. europa.eu The statistical analysis plan (SAP) details the endpoints and the corresponding analytical methods. clinicaltrials.gov Analysis of clinical data involves summarizing the collected information and applying statistical tests to evaluate the study's hypotheses. europa.euclinicaltrials.gov
Regulatory and Ethical Oversight in Glucosilsteviol Clinical Research
Clinical research involving human participants is subject to stringent regulatory and ethical oversight to protect the rights, safety, and welfare of the participants. oecd.orgnih.govnih.govupenn.edu This oversight is guided by ethical principles and regulatory requirements. nih.govnih.govupenn.edu
Institutional Review Boards (IRBs) or Ethics Committees play a critical role in reviewing and approving clinical research protocols, informed consent forms, and recruitment materials. nih.govfda.gov IRBs ensure that the risks to participants are minimized and are reasonable in relation to potential benefits, that participant selection is equitable, and that informed consent is properly obtained and documented. nuhs.edu.sgnih.gov Informed consent is a process where potential participants receive comprehensive information about the study, including its purpose, procedures, potential risks, benefits, and their rights, before voluntarily agreeing to participate. nuhs.edu.sghsa.gov.sgupenn.edu Participants have the right to withdraw from a study at any time. nuhs.edu.sghsa.gov.sgupenn.edu
Regulatory authorities, such as the FDA, also provide oversight of clinical trials, ensuring compliance with regulations and guidelines. oecd.orgnih.govfda.gov Transparency in clinical trial information, including registration and results submission to databases like ClinicalTrials.gov, is considered essential for scientific advancement and public trust. fda.gov Regulatory oversight often employs a risk-based approach to the management of clinical trials. oecd.orgfda.gov
Good Clinical Practice (GCP) Guidelines Adherence
Adherence to Good Clinical Practice (GCP) guidelines is a fundamental requirement for clinical trials involving human subjects. GCP is an international ethical and scientific quality standard that provides a framework for the design, conduct, recording, and reporting of trials greenlight.gurueuropa.eu. Compliance with GCP offers public assurance that the rights, safety, and well-being of trial subjects are protected, consistent with principles originating from the Declaration of Helsinki, and that the clinical trial data are credible europa.euwho.int.
Key principles of GCP include conducting trials in accordance with ethical principles, sound scientific evidence, and clear, detailed protocols greenlight.guru. The benefits of conducting trials should outweigh the risks, and the rights, safety, and well-being of participants are of paramount importance, preserved through obtaining informed consent and maintaining confidentiality greenlight.guru. Care must be provided by appropriately qualified personnel with adequate experience greenlight.guru. Accurate data recording, secure storage, and the use of data management systems are highlighted for maintaining data integrity integrait.co. Regular monitoring of clinical trials is required to ensure protocol compliance and identify safety issues integrait.co. GCP also specifies requirements for conducting internal audits integrait.co.
For clinical research involving Glucosilsteviol, adherence to these GCP principles would be mandatory to ensure the ethical and scientific integrity of any human studies. This includes careful consideration of study design, participant selection, data handling, and monitoring to meet regulatory requirements and protect participants europa.euwho.intintegrait.co.
Informed Consent Processes
The informed consent process is a critical ethical and regulatory requirement in clinical research, ensuring that potential participants understand the nature of a study and voluntarily agree to participate. It is a cornerstone of protecting the rights and well-being of human subjects greenlight.gurunih.gov.
The process involves providing prospective participants with comprehensive information about the study, including its purpose, procedures, potential risks and benefits, alternatives to participation, and their rights as a participant nih.govclinicaltrials.gov. Participants must be given sufficient time to consider the information and ask questions before making a decision clinicaltrials.gov. Consent must be given voluntarily, without coercion or undue influence clinicaltrials.gov. For individuals who are willing and able to participate, completing the informed consent process is a key step before enrollment in a study clinicalresearch.com.
For clinical studies investigating Glucosilsteviol, the informed consent process would involve clearly explaining the study's objectives related to the compound, the procedures participants will undergo, any known or potential risks associated with Glucosilsteviol or the study procedures, and the expected duration of participation clinicaltrials.gov. Participants must be informed that their participation is voluntary and they have the right to withdraw at any time without affecting their future medical care clinicaltrials.gov.
Future Directions and Research Gaps in Glucosilsteviol Studies
Emerging Technologies and Methodological Innovations in Glucosilsteviol Research
Advancements in technology are crucial for the comprehensive study of glucosilsteviol. Emerging technologies in analytical chemistry, such as advanced chromatography and mass spectrometry techniques, can enable more precise identification and quantification of glucosilsteviol within complex mixtures, including plant extracts and products mdpi.com. Computational approaches are also emerging as valuable tools for understanding and predicting the characteristics of glucosylated steviol (B1681142) glycosides, including their interaction with taste receptors mdpi.com. These computational models can help elucidate the relationship between the structure of glucosylated steviol glycosides and their perceived sweetness and taste profiles, potentially guiding the synthesis of novel compounds with improved sensory attributes mdpi.com. Furthermore, biotechnological tools, including metabolic engineering and synthetic biology, are being explored to enhance the production and modify the structure of steviol glycosides, which could be applied to glucosilsteviol nih.govgoogle.com. Techniques like polyploidy induction in Stevia rebaudiana are also being investigated as a promising tool for enhancing the biosynthesis of plant secondary metabolites, potentially impacting glucosilsteviol content nih.gov.
Interdisciplinary Approaches to Glucosilsteviol Studies
An interdisciplinary approach is vital for a holistic understanding of glucosilsteviol. This involves collaborations between chemists, biologists, food scientists, and potentially medical researchers. Combining expertise from plant science and biotechnology can lead to improved cultivation techniques for Stevia rebaudiana and the development of in vitro cultures with enhanced glucosilsteviol production a-z.luiitg.ac.inresearchgate.net. Analytical chemists and sensory scientists can work together to correlate the structural characteristics of glucosilsteviol with its taste profile, aiding in the development of sweeter, less bitter ingredients mdpi.commdpi.com. Furthermore, integrating biochemical and pharmacological studies can help uncover the mechanisms behind any observed biological activities of glucosilsteviol nih.govmdpi.com.
Unexplored Biological Activities and Therapeutic Potentials of Glucosilsteviol
While steviol glycosides are primarily known for their sweetening properties, research indicates that they may possess various biological activities nih.govmdpi.comresearchgate.netnih.govresearchgate.net. Glucosilsteviol, as a specific glucosylated steviol glycoside, may also exhibit such properties. Studies have suggested that glucosilsteviol, along with steviol and isosteviol (B191626), can decrease glucose production and inhibit oxygen uptake in rat renal cortical tubules rain-tree.comdiabetesdaily.commedchemexpress.comresearchgate.netrain-tree.com. This hints at a potential role in glucose metabolism, warranting further investigation into its antidiabetic potential rain-tree.comdiabetesdaily.com. Other potential biological activities observed for steviol glycosides in general, such as antihypertensive, anti-inflammatory, antioxidant, and anticancer effects, could also be explored specifically for glucosilsteviol nih.govmdpi.comresearchgate.netnih.govresearchgate.net. Future research should focus on isolating and purifying glucosilsteviol to conduct targeted in vitro and in vivo studies to confirm and understand these potential therapeutic effects.
Advanced Mechanistic Elucidation of Glucosilsteviol's Effects
Understanding the precise mechanisms by which glucosilsteviol exerts its effects, whether related to taste perception or potential biological activities, is a critical research gap. For its sweetening property, advanced mechanistic studies could involve detailed investigations into its binding interactions with human sweet taste receptors using techniques like crystallography and computational modeling mdpi.com. Regarding its potential impact on glucose metabolism, future research needs to delve into the molecular pathways involved. Identifying specific protein targets, such as glucose transporters or enzymes involved in gluconeogenesis, would provide valuable insights into how glucosilsteviol influences glucose production and uptake medchemexpress.comrain-tree.com. Mechanistic studies could employ techniques like protein binding assays, enzyme activity measurements, and cellular signaling pathway analysis.
Sustainable Production and Biotechnological Advancements for Glucosilsteviol
Ensuring the sustainable and efficient production of glucosilsteviol is crucial for its wider application. Current production methods for steviol glycosides include extraction from the stevia leaf, bioconversion, fermentation, and glucosylation foodmanufacture.co.ukasiafoodjournal.cominternationalsteviacouncil.orgfoodnavigator.com. Biotechnological advancements offer promising avenues for improving glucosilsteviol production. Metabolic engineering of microorganisms, such as yeast and bacteria, can be utilized to create efficient cell factories for the biosynthesis of specific steviol glycosides, including glucosylated forms nih.govgoogle.com. Enzymatic transglycosylation using enzymes like cyclodextrin (B1172386) glucanotransferase (CGTase) is another method for producing glucosylated steviol glycosides with improved taste profiles mdpi.comnih.govnih.gov. Future research should focus on optimizing these biotechnological processes to increase yields, reduce production costs, and ensure the consistency and purity of glucosilsteviol. Developing sustainable agricultural practices for Stevia rebaudiana cultivation, including optimizing agronomic techniques and exploring polyploidy induction, also contributes to sustainable production nih.gova-z.lu.
Q & A
Q. How can researchers address ethical considerations in Glucosilstevil’s human trials?
- Methodological Answer :
- IRB Protocols : Detail inclusion/exclusion criteria, informed consent processes.
- Conflict of Interest (COI) Disclosures : Disclose funding sources (e.g., industry partnerships).
- Data Anonymization : Use coded identifiers for participant data in public repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
